Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate is an organic compound with the molecular formula C9H13N3O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate typically involves the reaction of pyrimidine derivatives with ethyl esters under specific conditions. One common method includes the use of reagents such as dimethylformamide (DMF), cesium carbonate (Cs2CO3), and methyl iodide (CH3I) in ethanol (EtOH) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) and hydrogen gas (H2) in ethanol.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: Pd/C, H2, EtOH
Substitution: CH3I, Cs2CO3, DMF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine amines .
Scientific Research Applications
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- Ethyl 2-(methylamino)pyrimidine-5-carboxylate
- Ethyl 2-(dimethylamino)pyridine-5-carboxylate
Uniqueness
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-8(13)7-5-10-9(11-6-7)12(2)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQIQPHXMMNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292008 | |
Record name | ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-68-6 | |
Record name | NSC79616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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